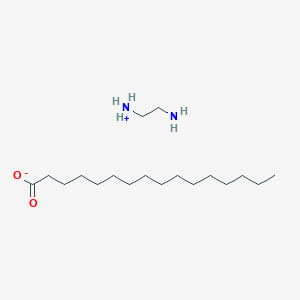
(2-Aminoethyl)ammonium palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminoethyl)ammonium palmitate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a cationic surfactant that is synthesized by reacting palmitic acid with 2-aminoethanol. The resulting compound has a unique structure that allows it to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate is not fully understood. However, it is believed that the cationic nature of the compound allows it to interact with negatively charged molecules, such as DNA and cell membranes. This interaction can lead to the disruption of the cell membrane and the release of cellular contents, resulting in cell death.
Biochemische Und Physiologische Effekte
((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antimicrobial properties, making it effective against a range of bacteria and fungi. Additionally, ((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to have antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ((2-Aminoethyl)ammonium palmitate)ammonium palmitate in lab experiments is its ability to form stable complexes with DNA, making it an effective gene delivery agent. Additionally, ((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to have antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics. However, one of the limitations of using ((2-Aminoethyl)ammonium palmitate)ammonium palmitate is its potential toxicity, as it can disrupt cell membranes and lead to cell death.
Zukünftige Richtungen
There are several future directions for the research on ((2-Aminoethyl)ammonium palmitate)ammonium palmitate. One potential direction is the development of new gene delivery agents that are based on ((2-Aminoethyl)ammonium palmitate)ammonium palmitate. Additionally, further research is needed to fully understand the mechanism of action of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate and its potential applications in the treatment of oxidative stress-related diseases. Finally, more research is needed to determine the toxicity of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate and its potential impact on human health.
Synthesemethoden
((2-Aminoethyl)ammonium palmitate)ammonium palmitate is synthesized by reacting palmitic acid with 2-aminoethanol. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction results in the formation of a white crystalline compound that is soluble in water. The yield of the reaction is dependent on the reaction conditions, such as the temperature, reaction time, and concentration of the reactants.
Wissenschaftliche Forschungsanwendungen
((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been used in various scientific research applications. It has been found to be effective in gene delivery, as it can form stable complexes with DNA. The cationic nature of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate allows it to interact with the negatively charged DNA, forming a stable complex that can be delivered to cells. Additionally, ((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to have antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics.
Eigenschaften
CAS-Nummer |
100021-79-2 |
|---|---|
Produktname |
(2-Aminoethyl)ammonium palmitate |
Molekularformel |
C18H40N2O2 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
2-aminoethylazanium;hexadecanoate |
InChI |
InChI=1S/C16H32O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4/h2-15H2,1H3,(H,17,18);1-4H2 |
InChI-Schlüssel |
ITWATCMIPRAPEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C(CN)[NH3+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C(CN)[NH3+] |
Andere CAS-Nummern |
100021-79-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



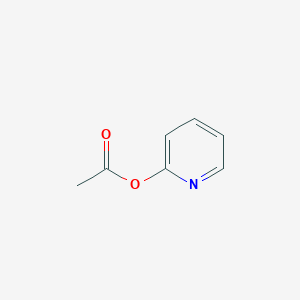
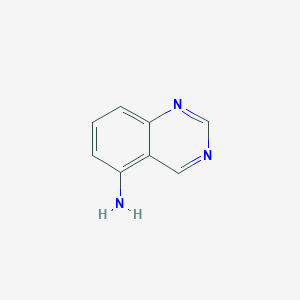
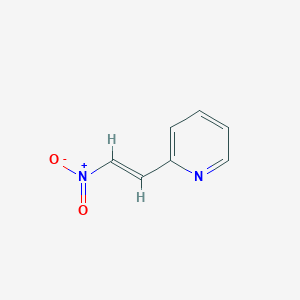
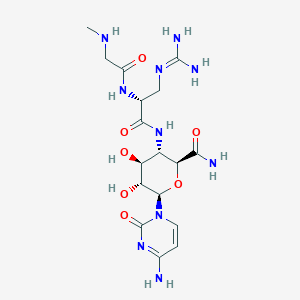
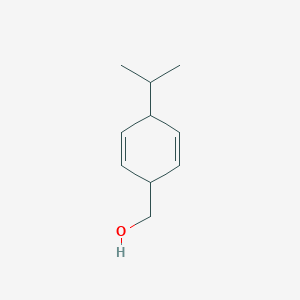
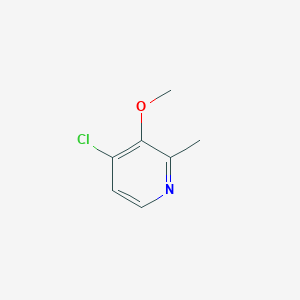
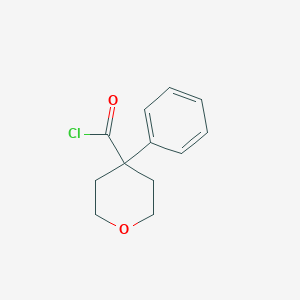
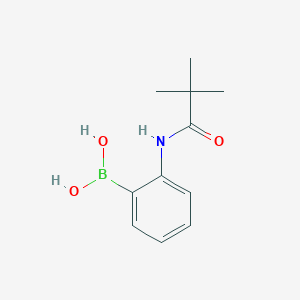
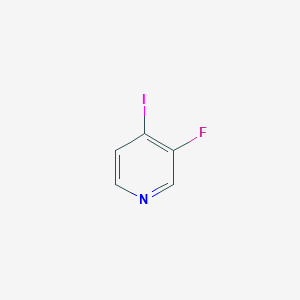
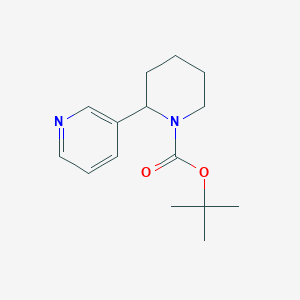
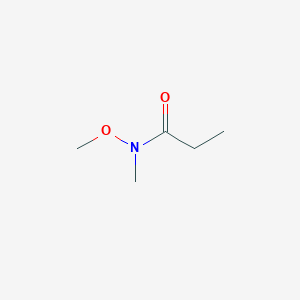
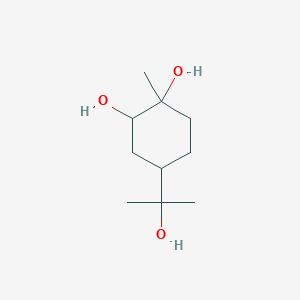
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)